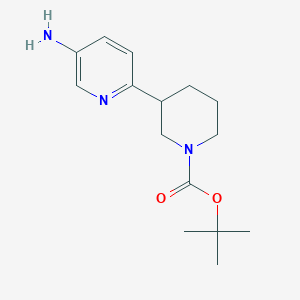

![molecular formula C10H15N5 B11734106 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734106.png)

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two nitrogen atoms

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,4-Dimethyl-N-[(1-Methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amin umfasst typischerweise die folgenden Schritte:

Bildung des Pyrazolrings: Dies kann durch die Cyclisierung von Hydrazinen mit 1,3-Diketonen oder α,β-ungesättigten Carbonylverbindungen erreicht werden.

Methylierung: Der Pyrazolring wird dann unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat methyliert.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des methylierten Pyrazols mit einem geeigneten Aminen-Derivat unter basischen Bedingungen, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und Prinzipien der grünen Chemie umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

1,4-Dimethyl-N-[(1-Methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte

Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Derivate mit weniger Doppelbindungen oder Sauerstoffatomen.

Substitution: Substituierte Derivate mit neuen Alkyl- oder Acylgruppen, die an die Stickstoffatome gebunden sind.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethyl-N-[(1-Methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als pharmazeutisches Mittel untersucht, da sie in der Lage ist, mit biologischen Zielstrukturen zu interagieren.

Materialwissenschaften: Sie kann bei der Synthese neuer Materialien mit einzigartigen elektronischen oder optischen Eigenschaften verwendet werden.

Biologische Forschung: Die Verbindung wird als Sonde verwendet, um Enzymmechanismen und Protein-Ligand-Interaktionen zu untersuchen.

Industrielle Anwendungen: Sie kann als Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 1,4-Dimethyl-N-[(1-Methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an die aktive Stelle eines Enzyms binden und so dessen Aktivität hemmen oder dessen Funktion verändern. Diese Interaktion kann durch Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen oder kovalente Bindungen vermittelt werden.

Wirkmechanismus

The mechanism of action of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

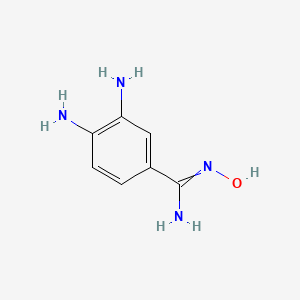

1,3-Dimethyl-1H-pyrazol-5-amin: Ähnliche Struktur, aber ohne den zweiten Pyrazolring.

1,4-Dimethyl-1H-pyrazol-3-amin: Ähnliche Struktur, aber ohne die Methylgruppe am zweiten Pyrazolring.

1-Methyl-1H-pyrazol-5-ylamin: Ähnliche Struktur, aber ohne den zweiten Pyrazolring und die zusätzlichen Methylgruppen.

Einzigartigkeit

1,4-Dimethyl-N-[(1-Methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amin ist aufgrund des Vorhandenseins von zwei Pyrazolringen und mehrerer Methylgruppen einzigartig, was seine Bindungsaffinität und Spezifität für bestimmte biologische Zielstrukturen verbessern kann. Diese strukturelle Komplexität ermöglicht auch eine größere Bandbreite an chemischen Modifikationen und Anwendungen.

Eigenschaften

Molekularformel |

C10H15N5 |

|---|---|

Molekulargewicht |

205.26 g/mol |

IUPAC-Name |

1,4-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine |

InChI |

InChI=1S/C10H15N5/c1-8-7-14(2)13-10(8)11-6-9-4-5-12-15(9)3/h4-5,7H,6H2,1-3H3,(H,11,13) |

InChI-Schlüssel |

LUGHQNQLPJSDBR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN(N=C1NCC2=CC=NN2C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

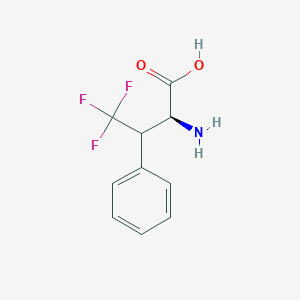

![(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11734042.png)

![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734047.png)

![Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine](/img/structure/B11734054.png)

![4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734081.png)

![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11734083.png)

![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)

![[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B11734109.png)

![(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B11734117.png)

![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11734130.png)

![tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11734140.png)